Sebaconitrile
Overview
Description
Sebaconitrile, also known as decanedinitrile, is a chemical compound with the molecular formula C10H16N2. It is a clear, colorless to light yellow liquid with a faint odor. This compound is primarily used as an intermediate in organic synthesis and has various applications in the chemical industry .
Preparation Methods
Sebaconitrile can be synthesized through several methods:
Hydrogenation of Sebacic Acid: One common method involves the hydrogenation of sebacic acid in the presence of ammonia.
Dehydration of Sebacic Acid: Another method involves the dehydration of sebacic acid using phosphorus pentoxide as a dehydrating agent.
Continuous Preparation: In industrial settings, this compound can be produced continuously by mixing sebacic acid and urea in a continuous reactor.
Chemical Reactions Analysis
Sebaconitrile undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sebacic acid. This reaction typically requires strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield primary amines. Common reducing agents for this reaction include lithium aluminum hydride and hydrogen gas in the presence of a catalyst.
Substitution: this compound can undergo nucleophilic substitution reactions, where the cyano groups are replaced by other functional groups.
Scientific Research Applications
Sebaconitrile has several applications in scientific research and industry:
Polymer Synthesis: this compound is used as a monomer in the production of polyamides and other polymers.
Pharmaceuticals: In medicinal chemistry, this compound serves as an intermediate in the synthesis of various pharmaceutical compounds.
Chemical Research: This compound is used as a reagent in organic synthesis for the preparation of complex molecules.
Industrial Applications: It is employed in the manufacture of lubricants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of sebaconitrile involves its ability to act as a versatile intermediate in organic synthesis. Its cyano groups can undergo various chemical transformations, allowing it to participate in a wide range of reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which this compound is used .
Comparison with Similar Compounds
Sebaconitrile is unique compared to other similar compounds due to its specific structure and properties. Some similar compounds include:
Adiponitrile: Adiponitrile has a shorter carbon chain (C6) compared to this compound (C10). It is used primarily in the production of nylon-6,6.
Hexanedinitrile: Hexanedinitrile also has a shorter carbon chain (C6) and is used in the synthesis of various chemicals and polymers.
Octanedinitrile: Octanedinitrile has an intermediate carbon chain length (C8) and is used in similar applications as this compound but with different properties
This compound’s longer carbon chain provides it with unique properties, making it suitable for specific applications in polymer synthesis and industrial processes.
Properties
IUPAC Name |
decanedinitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c11-9-7-5-3-1-2-4-6-8-10-12/h1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFJYZCUIKPGCSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCC#N)CCCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8062028 | |
Record name | Decanedinitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8062028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1871-96-1 | |
Record name | Sebaconitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1871-96-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Decanedinitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001871961 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sebaconitrile | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39461 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Decanedinitrile | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Decanedinitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8062028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sebaconitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.904 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DECANEDINITRILE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6S84VV9MLG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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